Home > Products > Screening Compounds P92774 > N-methyl-2-[methyl(2-phenylethyl)amino]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide
N-methyl-2-[methyl(2-phenylethyl)amino]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide -

N-methyl-2-[methyl(2-phenylethyl)amino]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide

Catalog Number: EVT-5086340
CAS Number:
Molecular Formula: C25H30N4O
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06459988

Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants containing the T790M mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib. PF-06459988 demonstrates high potency and selectivity for T790M-containing double-mutant EGFRs (L858R/T790M, Del/T790M), while exhibiting minimal activity against wild-type EGFR []. This selectivity profile is desirable to minimize side effects associated with inhibiting wild-type EGFR.

PF-06747775

Compound Description: PF-06747775 is a potent, irreversible inhibitor of oncogenic EGFR mutants, demonstrating improved potency across a broader range of EGFR mutations compared to earlier inhibitors like PF-06459988 []. This compound exhibits high affinity for the four common EGFR mutations (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del) while maintaining selectivity over wild-type EGFR.

GDC-0994

Compound Description: GDC-0994 is an orally bioavailable, small-molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. It targets the RAS/RAF/MEK/ERK signaling cascade, which is often dysregulated in cancer []. GDC-0994 offers the potential for enhanced efficacy and a reduced likelihood of acquired resistance compared to inhibitors targeting upstream nodes in this pathway.

Acrizanib (LHA510)

Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) specifically designed for topical ocular delivery. It was developed as a therapy for neovascular age-related macular degeneration (wet AMD), offering a less invasive alternative to intravitreal injections []. Acrizanib exhibits potent inhibition of VEGFR-2, effectively suppressing choroidal neovascularization in preclinical models of wet AMD, with limited systemic exposure after topical ocular administration.

Hu7691 (B5)

Compound Description: Hu7691 is a potent and selective inhibitor of Akt, also known as protein kinase B []. It was developed to address the dose-limiting cutaneous toxicity associated with earlier Akt inhibitors. Hu7691 exhibits a 24-fold selectivity for Akt1 over Akt2, which is believed to contribute to the reduced keratinocyte apoptosis and improved cutaneous safety profile compared to less selective Akt inhibitors.

CPI-1205

Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2 []. It targets the enzymatic activity of EZH2, a key component of the polycomb repressive complex 2 (PRC2), which plays a role in gene silencing and epigenetic regulation. Dysregulation of EZH2 is implicated in various cancers, making it an attractive therapeutic target.

APD791

Compound Description: APD791 is an orally available, high-affinity antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It exhibits potent antiplatelet and vascular smooth muscle effects by blocking the actions of serotonin at the 5-HT2A receptor []. This compound has potential therapeutic applications in conditions involving platelet aggregation and vascular dysfunction.

LAF237

Compound Description: LAF237 is an inhibitor of dipeptidyl peptidase IV (DPP-IV) that increases the levels of the incretin hormone glucagon-like peptide-1 (GLP-1) by preventing its degradation []. GLP-1 enhances glucose-stimulated insulin secretion from pancreatic β-cells. LAF237, by increasing GLP-1 levels, has potential therapeutic benefits in treating type 2 diabetes.

(2S,4Z)-N-[(2S)-2-Hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2′-methyl[1,1′-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide (compound 1)

Compound Description: (2S,4Z)-N-[(2S)-2-Hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2′-methyl[1,1′-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, often referred to as "compound 1" in the paper, is a potent and selective oxytocin receptor antagonist. This compound effectively blocks the actions of oxytocin, a hormone involved in uterine contractions and other physiological processes []. Due to its oxytocin receptor antagonism, (2S,4Z)-N-[(2S)-2-Hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2′-methyl[1,1′-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide is under investigation as a potential tocolytic agent for the management of preterm labor.

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

Compound Description: PF-04455242 is a high-affinity antagonist selective for the κ-opioid receptor (KOR) []. It effectively blocks the KOR, a type of opioid receptor involved in pain perception, mood regulation, and addiction. PF-04455242 is being investigated for its therapeutic potential in treating depression, addiction disorders, and other conditions where KOR antagonism may be beneficial.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, often denoted as "compound 7n" in the research, is a potent and orally bioavailable inhibitor of the glycine transporter 1 (GlyT1) []. This compound increases the concentration of glycine, an inhibitory neurotransmitter, in the synaptic cleft by preventing its reuptake into presynaptic neurons. By elevating glycine levels, 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide has potential therapeutic applications in neurological and psychiatric disorders, including schizophrenia.

AACBA (GSK314181A)

Compound Description: AACBA is an antagonist of the P2X7 receptor, a ligand-gated ion channel involved in inflammatory responses and pain signaling. This compound effectively blocks the activation of P2X7 receptors, inhibiting the release of pro-inflammatory cytokines and reducing pain perception []. AACBA is under investigation for its therapeutic potential in treating inflammatory diseases and chronic pain conditions.

GI 262570

Compound Description: GI 262570 is a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator, also known as a PPAR-γ agonist. This compound exerts its pharmacological effects by binding to and activating PPAR-γ, a nuclear receptor involved in lipid metabolism, glucose homeostasis, and inflammation []. GI 262570 was studied for its potential antidiabetic and anti-inflammatory properties.

Properties

Product Name

N-methyl-2-[methyl(2-phenylethyl)amino]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide

IUPAC Name

N-methyl-2-[methyl(2-phenylethyl)amino]-N-[(1-methylpyrazol-4-yl)methyl]-1,3-dihydroindene-2-carboxamide

Molecular Formula

C25H30N4O

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C25H30N4O/c1-27(18-21-17-26-29(3)19-21)24(30)25(15-22-11-7-8-12-23(22)16-25)28(2)14-13-20-9-5-4-6-10-20/h4-12,17,19H,13-16,18H2,1-3H3

InChI Key

OSPQZTZKBARMAA-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CN(C)C(=O)C2(CC3=CC=CC=C3C2)N(C)CCC4=CC=CC=C4

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2(CC3=CC=CC=C3C2)N(C)CCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.